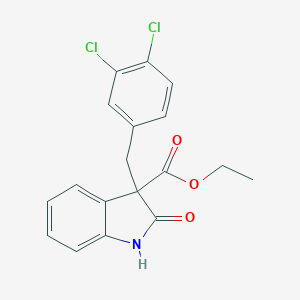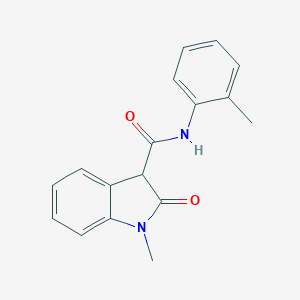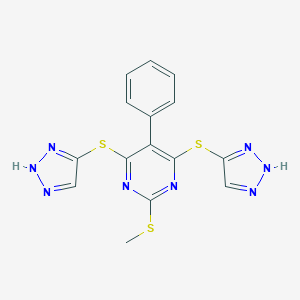![molecular formula C24H31N3O3 B502799 4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B502799.png)
4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the isopentyloxy group: This can be achieved by reacting an appropriate alcohol with an alkyl halide under basic conditions.
Formation of the piperazinyl group: This involves the reaction of piperazine with a suitable carbonyl compound.
Coupling of the two intermediates: The final step involves coupling the isopentyloxy intermediate with the piperazinyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Imatinib: A benzamide derivative used as a tyrosine kinase inhibitor in the treatment of chronic myelogenous leukemia.
4-[(4-Methyl-1-piperazinyl)methyl]benzylamine: Another compound with a similar piperazinyl group.
Uniqueness
4-(isopentyloxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C24H31N3O3 |
|---|---|
分子量 |
409.5g/mol |
IUPAC 名称 |
4-(3-methylbutoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C24H31N3O3/c1-18(2)12-17-30-20-10-8-19(9-11-20)23(28)25-22-7-5-4-6-21(22)24(29)27-15-13-26(3)14-16-27/h4-11,18H,12-17H2,1-3H3,(H,25,28) |
InChI 键 |
WDPYFSWMTDRPNF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
规范 SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3-[(2,4-dichlorophenyl)methyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B502716.png)





acetate](/img/structure/B502729.png)
![Ethyl ({5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502730.png)
![Methyl ({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B502731.png)
![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl 4-chlorophenylcarbamate](/img/structure/B502732.png)
![[3-(4-Chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl 4-chlorophenylcarbamate](/img/structure/B502734.png)
![Ethyl 2-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B502736.png)
![6-chloro-2-(4-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B502737.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazol-7-yl methyl sulfone](/img/structure/B502739.png)
